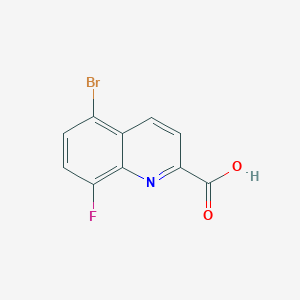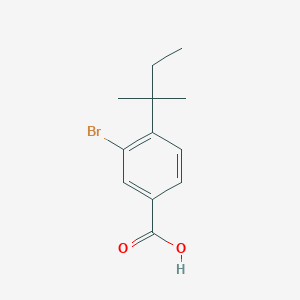
3-Bromo-4-(tert-pentyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(tert-pentyl)benzoic acid: is an organic compound with the molecular formula C12H15BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a tert-pentyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves the following steps:
Alkylation: The tert-pentyl group can be introduced via Friedel-Crafts alkylation using tert-pentyl chloride and aluminum chloride (AlCl3) as a catalyst.
Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative. This can be achieved through the reaction of the intermediate compound with carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-4-(tert-pentyl)benzoic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Esterification: Formation of esters of benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-4-(tert-pentyl)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through various chemical reactions.
Biology and Medicine: The compound may be explored for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives could be used in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(tert-pentyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes.
Comparación Con Compuestos Similares
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of a tert-pentyl group.
4-tert-Butylbenzoic acid: Similar structure but without the bromine atom.
3-Chloro-4-(tert-pentyl)benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-4-(tert-pentyl)benzoic acid is unique due to the presence of both a bromine atom and a tert-pentyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Propiedades
Número CAS |
1131594-07-4 |
|---|---|
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
3-bromo-4-(2-methylbutan-2-yl)benzoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15) |
Clave InChI |
KPSYSWOTOXJBJE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



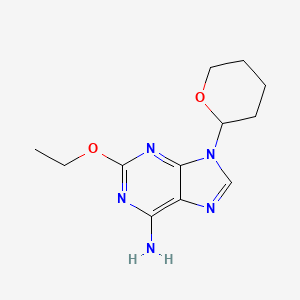
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
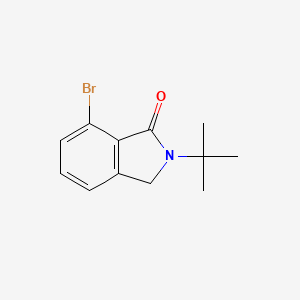

![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
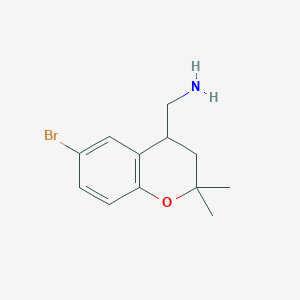
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
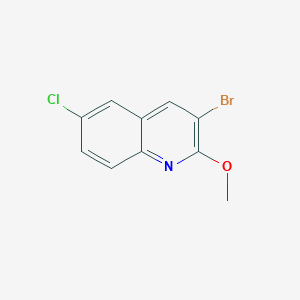
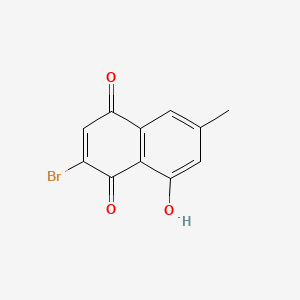
![1-(4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B11850974.png)
